2-[2-(methoxymethyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]-4-methylpentanoic acid
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Overview
Description
2-[2-(Methoxymethyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]-4-methylpentanoic acid is a complex organic compound featuring a fused triazolo-pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(methoxymethyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]-4-methylpentanoic acid typically involves multi-step organic synthesis The process begins with the preparation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core, which is achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and triazole intermediates
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient reaction scaling, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methoxymethyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ketone group in the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine ring can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxymethyl group.
Major Products
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The triazolo-pyrimidine core is known to interact with various biological targets, making it a valuable scaffold for drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-[2-(methoxymethyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]-4-methylpentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide: Similar in structure but with different substituents, affecting its chemical properties and applications.
1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine: Another triazolo-pyrimidine derivative with distinct functional groups, leading to different reactivity and biological activity.
Uniqueness
2-[2-(Methoxymethyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]-4-methylpentanoic acid is unique due to its specific combination of functional groups and ring systems
Properties
Molecular Formula |
C16H19N5O4 |
---|---|
Molecular Weight |
345.35 g/mol |
IUPAC Name |
2-[4-(methoxymethyl)-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H19N5O4/c1-9(2)6-12(15(23)24)20-5-4-11-10(14(20)22)7-17-16-18-13(8-25-3)19-21(11)16/h4-5,7,9,12H,6,8H2,1-3H3,(H,23,24) |
InChI Key |
DXRXRRHVAVODDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C=CC2=C(C1=O)C=NC3=NC(=NN23)COC |
Origin of Product |
United States |
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